2,2-Difluorospiro[2.3]hexane-1-carboxylic acid
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Overview
Description
2,2-Difluorospiro[2.3]hexane-1-carboxylic acid is a chemical compound with the molecular formula C7H8F2O2 and a molecular weight of 162.14 g/mol . This compound is characterized by its unique spiro structure, which consists of a hexane ring fused to a cyclopropane ring, with two fluorine atoms attached to the spiro carbon. It is a white powder with a melting point of 49-53°C .
Scientific Research Applications
2,2-Difluorospiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorospiro[2.3]hexane-1-carboxylic acid typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce alcohols or aldehydes .
Mechanism of Action
The mechanism of action of 2,2-Difluorospiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The spiro structure provides a rigid framework that can influence the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorocyclobutane-1-carboxylic acid
- 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
- 3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 1-(Difluoromethyl)cyclobutanecarboxylic acid
Uniqueness
2,2-Difluorospiro[2.3]hexane-1-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of two fluorine atoms at the spiro carbon enhances its reactivity and stability compared to similar compounds. This makes it a valuable intermediate in the synthesis of fluorinated compounds and other specialty chemicals .
Properties
IUPAC Name |
2,2-difluorospiro[2.3]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)4(5(10)11)6(7)2-1-3-6/h4H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMNAEVEFHUBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C2(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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